molecular formula C10H9NO5 B3061216 4-Acetamidophthalic acid CAS No. 67614-42-0

4-Acetamidophthalic acid

Cat. No.: B3061216
CAS No.: 67614-42-0
M. Wt: 223.18 g/mol
InChI Key: HFRRJDNGAZANLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetamidophthalic acid can be synthesized through several methods. One common approach involves the acylation of phthalic anhydride with acetamide in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as acetic acid. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of naphthalene or ortho-xylene to produce phthalic anhydride, which is then reacted with acetamide. This method is efficient and yields a high purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidophthalic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form phthalic acid derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include phthalic acid, amine derivatives, and various substituted phthalic acids .

Scientific Research Applications

4-Acetamidophthalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-acetamidophthalic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical responses. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory pathways and pain receptors .

Comparison with Similar Compounds

    Phthalic Acid: A simpler form without the acetamido group.

    Isophthalic Acid: An isomer with carboxyl groups in the 1,3-positions.

    Terephthalic Acid: An isomer with carboxyl groups in the 1,4-positions.

Uniqueness: 4-Acetamidophthalic acid is unique due to the presence of the acetamido group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other phthalic acid derivatives may not be suitable .

Properties

IUPAC Name

4-acetamidophthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-5(12)11-6-2-3-7(9(13)14)8(4-6)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRRJDNGAZANLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5070529
Record name 4-(Acetylamino)phthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5070529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67614-42-0
Record name 4-(Acetylamino)-1,2-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67614-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 4-(acetylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067614420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 4-(acetylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(Acetylamino)phthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5070529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetamidophthalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.682
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetamidophthalic acid
Reactant of Route 2
Reactant of Route 2
4-Acetamidophthalic acid
Reactant of Route 3
Reactant of Route 3
4-Acetamidophthalic acid
Reactant of Route 4
Reactant of Route 4
4-Acetamidophthalic acid
Reactant of Route 5
Reactant of Route 5
4-Acetamidophthalic acid
Reactant of Route 6
Reactant of Route 6
4-Acetamidophthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.